Enhanced Acidity (pKa) Relative to 6-Methoxy Analog Drives Altered Ionization at Physiological pH
The electron-withdrawing effect of the 6-bromo substituent significantly acidifies the 4-amino group compared to electron-donating substituents. The predicted pKa of 4-amino-6-bromo-2-(trifluoromethyl)quinoline-3-carbonitrile is 4.65±0.50, whereas 4-amino-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile (CAS 339348-97-9) has a predicted pKa of 5.50±0.50 . This 0.85-unit difference corresponds to a ~7.1-fold lower concentration of the protonated (cationic) species at pH 7.4, which may result in measurably different permeability and solubility profiles .
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the 4-amino group |
|---|---|
| Target Compound Data | pKa = 4.65±0.50 |
| Comparator Or Baseline | 4-Amino-6-methoxy-2-(trifluoromethyl)quinoline-3-carbonitrile: pKa = 5.50±0.50 |
| Quantified Difference | ΔpKa = -0.85 (target is more acidic); ~7.1× lower fraction protonated at pH 7.4 |
| Conditions | Predicted values (QSPR, Chemicalize® by ChemAxon) reported by ChemicalBook |
Why This Matters
The reduced basicity at the 4-amino group shifts the ionization equilibrium at physiological pH, which can influence oral bioavailability, blood-brain barrier penetration, and nonspecific phospholipid binding – a critical consideration when selecting intermediates for CNS or intracellular targets.
